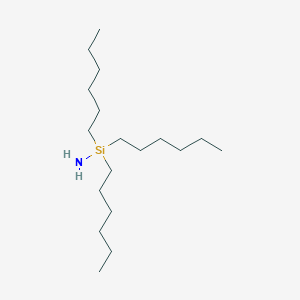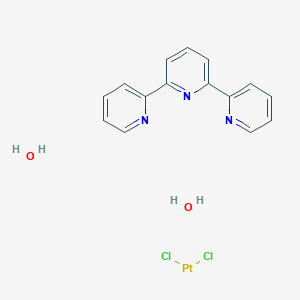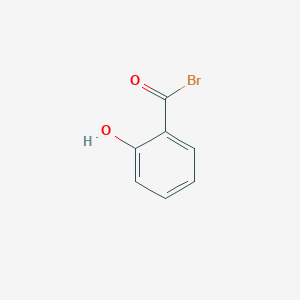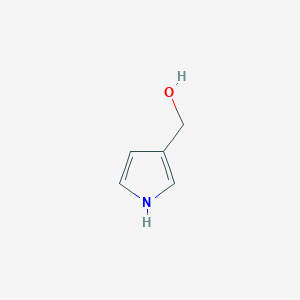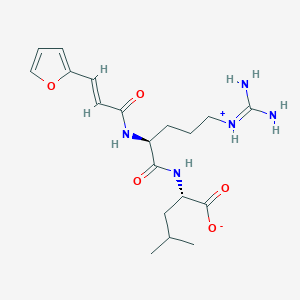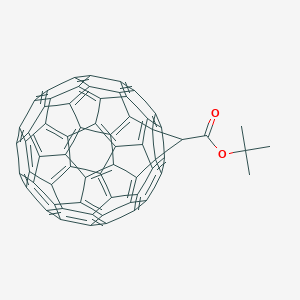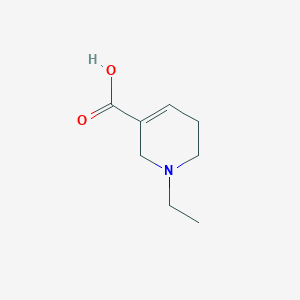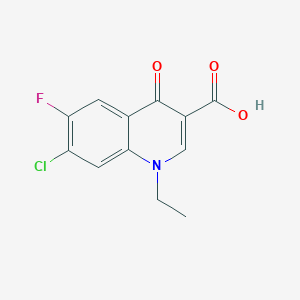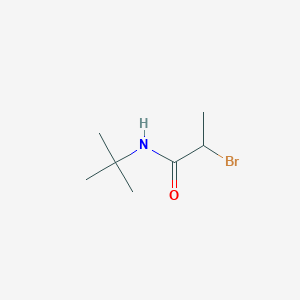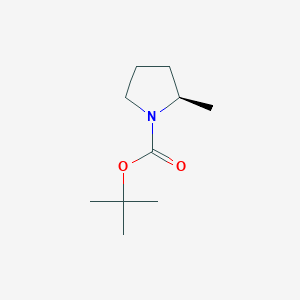
(R)-1-Boc-2-methyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Boc-2-methyl-pyrrolidine is a chiral, secondary amine derived from 1-tert-butoxycarbonyl-2-methylpyrrolidine. It is a versatile building block in organic synthesis, and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also useful in the synthesis of chiral ligands, which are essential for asymmetric catalysis. In addition, (R)-1-Boc-2-methyl-pyrrolidine has been used as a model compound for studying the stereoselective catalytic hydrogenation of alkenes.
Applications De Recherche Scientifique
Asymmetric Synthesis
(R)-1-Boc-2-methyl-pyrrolidine is used in asymmetric synthesis. It plays a crucial role in the preparation of N-substituted pyrrolidines, such as (R)-2[(pyrrolidin-1-yl)methyl] pyrrolidine and (R)-1-methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine, with a key step involving its asymmetric functionalization mediated by sparteine (Harrison & O'Brien, 2001).
Alkaloid Syntheses
This compound is also significant in alkaloid synthesis. In research, scalemic 2-pyrrolidinylcuprates generated from asymmetric deprotonation of N-Boc-pyrrolidine showed potential in the synthesis of pyrrolizidine or indolizidine skeletons, leading to enantioenriched compounds like (+)-heliotridane and (+)-isoretronecanol (Dieter, Chen, & Watson, 2005).
Enantioselective Synthesis
The compound is integral in enantioselective syntheses, like the creation of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity. This involves a BF3·Et2O-assisted ring opening of ethylene oxide by a homochiral carbanion derived from 1-Boc-pyrrolidine (Deng & Mani, 2005).
Synthesis of Pyrrolidines
(R)-1-Boc-2-methyl-pyrrolidine is used in the synthesis of pyrrolidines, which are important in medicine and industry. For example, its application in the [3+2] cycloaddition with N-methyl azomethine ylide led to the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Therapeutic Agent Synthesis
It's also used in synthesizing potential therapeutic agents, like the diastereoselective synthesis of a compound for treating Idiopathic Pulmonary Fibrosis, which is in Phase I clinical trials (Anderson et al., 2016).
Antioxidant Studies
Pyrrolidine dithiocarbamate, a derivative, has been studied as an antioxidant and inhibitor of nuclear factor-kappaB activation, showing potential in preventing ischemia/reperfusion injury in organs (Teke et al., 2007).
Propriétés
IUPAC Name |
tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYUEPZGGATCN-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364025 |
Source


|
| Record name | tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate | |
CAS RN |
157007-54-0 |
Source


|
| Record name | tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Boc-2-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

